molecular formula C21H18ClN3O4S B5975008 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

Cat. No.: B5975008
M. Wt: 443.9 g/mol
InChI Key: DRPWTUYADGWTKB-OEAKJJBVSA-N
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Description

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloroanilino group, and a hydroxyphenylmethylideneamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with 3-chloroaniline to form N-(benzenesulfonyl)-3-chloroaniline. This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c22-17-8-6-9-18(13-17)25(30(28,29)19-10-2-1-3-11-19)15-21(27)24-23-14-16-7-4-5-12-20(16)26/h1-14,26H,15H2,(H,24,27)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPWTUYADGWTKB-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC=C2O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CC=C2O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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